4-(4-Aminophenyl)sulfonylbenzoic acid
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Overview
Description
4-(4-Aminophenyl)sulfonylbenzoic acid: is an organic compound with the molecular formula C13H11NO4S and a molecular weight of 277.30 g/mol . This compound is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to a sulfonyl group (-SO2-) and a benzoic acid moiety. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Aminophenyl)sulfonylbenzoic acid typically involves the following steps:
Nitration: The starting material, 4-aminobenzoic acid, undergoes nitration using concentrated sulfuric acid and concentrated nitric acid to form 4-nitrobenzoic acid.
Reduction: The nitro group in 4-nitrobenzoic acid is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The industrial methods also incorporate purification steps such as recrystallization and filtration to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Aminophenyl)sulfonylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
4-(4-Aminophenyl)sulfonylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)sulfonylbenzoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Aminobenzoic acid: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.
4-Nitrobenzoic acid: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
4-Sulfamoylbenzoic acid: Contains a sulfamoyl group (-SO2NH2) instead of a sulfonyl group, resulting in different biological activities.
Uniqueness: 4-(4-Aminophenyl)sulfonylbenzoic acid is unique due to the presence of both an amino group and a sulfonyl group, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
46948-43-0 |
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Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonylbenzoic acid |
InChI |
InChI=1S/C13H11NO4S/c14-10-3-7-12(8-4-10)19(17,18)11-5-1-9(2-6-11)13(15)16/h1-8H,14H2,(H,15,16) |
InChI Key |
ANJUQZCKLXYDJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)S(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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